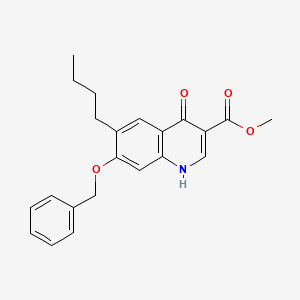
Propantheline bromide
Overview
Description
Propantheline bromide is a synthetic quaternary ammonium compound that acts as an antimuscarinic agent. It is primarily used to treat conditions such as excessive sweating (hyperhidrosis), cramps or spasms of the stomach, intestines, or bladder, and involuntary urination (enuresis). Additionally, it is used to control symptoms of irritable bowel syndrome and similar conditions .
Mechanism of Action
Target of Action
Propantheline bromide primarily targets the Muscarinic acetylcholine receptor M1 . These receptors play a crucial role in the functioning of the nervous system, particularly in the parasympathetic nervous system, where they mediate the effects of the neurotransmitter acetylcholine .
Mode of Action
This compound acts as an antagonist to acetylcholine at the muscarinic receptor . It achieves its action via a dual mechanism: a specific anticholinergic effect (antimuscarinic) at the acetylcholine-receptor sites and a direct effect upon smooth muscle (musculotropic) . This means it blocks the action of acetylcholine, a chemical messenger that stimulates muscles, thereby reducing the effect of acetylcholine on smooth muscle .
Biochemical Pathways
This compound affects the biochemical pathways involving acetylcholine and muscarinic receptors. By blocking the action of acetylcholine, it inhibits the contractions of smooth muscles in various tissues, such as the gut, bladder, and eye . This results in decreased gastric acid secretion and gastrointestinal motility, and controls excessive pharyngeal, tracheal, and bronchial secretions .
Pharmacokinetics
This compound undergoes extensive first-pass metabolism, reducing its bioavailability significantly to between 10–25% . Metabolism is mainly via hydrolysis, with peak plasma levels observed at 2 hours and an elimination half-life between 2–3 hours post single-dose administration . Elimination is mainly via renal excretion as inactive metabolites (70%), with up to 10% remaining as intact propantheline .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the effect of acetylcholine on smooth muscle, leading to a direct relaxing effect on this type of muscle . This results in decreased gastric acid secretion and gastrointestinal motility, and controls excessive pharyngeal, tracheal, and bronchial secretions . It is used to treat or prevent spasm in the muscles of the gastrointestinal tract in the irritable bowel syndrome .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its action. For example, the risk or severity of adverse effects can be increased when Anisotropine methylbromide is combined with Propantheline . Furthermore, the drug’s effectiveness can be influenced by the patient’s individual characteristics, such as their metabolic rate, age, and overall health status .
Biochemical Analysis
Biochemical Properties
Propantheline bromide plays a significant role in biochemical reactions by acting as an antimuscarinic agent. It interacts with muscarinic acetylcholine receptors, specifically the M1, M2, and M3 subtypes. By binding to these receptors, this compound inhibits the action of acetylcholine, a neurotransmitter responsible for stimulating muscle contractions. This inhibition leads to the relaxation of smooth muscles in the gastrointestinal tract, bladder, and other tissues .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by blocking acetylcholine receptors, which are involved in cell signaling pathways. This blockade results in decreased intracellular calcium levels, leading to reduced muscle contractions. Additionally, this compound can impact gene expression and cellular metabolism by altering the signaling pathways that regulate these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to muscarinic acetylcholine receptors. By acting as an antagonist, it prevents acetylcholine from binding to these receptors, thereby inhibiting the downstream signaling pathways that lead to muscle contractions. This dual mechanism includes both a specific anticholinergic effect at the receptor sites and a direct musculotropic effect on smooth muscle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound undergoes extensive first-pass metabolism, reducing its bioavailability to 10-25%. Peak plasma levels are observed approximately 2 hours after administration, with an elimination half-life of 2-3 hours. The pharmacological effects are typically seen within 1 hour and can persist for up to 6 hours post-dose .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in dogs, doses range from 7.5 mg to 30 mg depending on the size of the animal. Higher doses can lead to adverse effects such as dry mouth, constipation, and urinary retention. In cats, similar dosage variations are observed, with potential side effects including vomiting and drooling .
Metabolic Pathways
This compound is metabolized primarily through hydrolysis, resulting in reduced bioavailability. The compound is extensively metabolized in the liver, with peak plasma levels occurring around 2 hours post-administration. The elimination half-life is approximately 2-3 hours, and the majority of the drug is excreted as inactive metabolites via the kidneys .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion. It binds to muscarinic receptors in smooth muscle tissues, leading to its localization and accumulation in these areas. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach its target sites .
Subcellular Localization
The subcellular localization of this compound is primarily within the smooth muscle cells where it exerts its effects. It binds to muscarinic receptors on the cell surface, preventing acetylcholine from initiating muscle contractions. This localization is crucial for its therapeutic effects in treating conditions such as gastrointestinal spasms and urinary incontinence .
Preparation Methods
The preparation of propantheline bromide involves several steps. One method includes hydrolyzing 7-cyan xanthene into xanthene-7-sodium carboxylate, followed by extraction using diethoxymethane under alkaline water solution to remove impurities. The resulting product undergoes a neutralization reaction to obtain xanthene-7-carboxylic acid. This intermediate is then esterified and subjected to a salt-forming reaction to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Propantheline bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield its corresponding carboxylic acid and alcohol derivatives.
Oxidation and Reduction: While not commonly involved in oxidation-reduction reactions, the compound’s structure allows for potential modifications under specific conditions.
Common reagents used in these reactions include strong acids or bases for hydrolysis and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Propantheline bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on muscarinic receptors and its role in modulating neurotransmitter activity.
Medicine: This compound is extensively researched for its therapeutic applications in treating gastrointestinal disorders, urinary incontinence, and hyperhidrosis
Industry: It is used in the formulation of pharmaceuticals and as an additive in certain industrial processes.
Comparison with Similar Compounds
Propantheline bromide is similar to other antimuscarinic agents such as glycopyrronium bromide, oxybutynin, and methantheline bromide. it is unique in its specific structure and pharmacological profile:
Glycopyrronium Bromide: Used for similar indications but has a different chemical structure and pharmacokinetics.
Oxybutynin: Primarily used for overactive bladder but has a broader range of side effects.
Methantheline Bromide: An older compound with a similar mechanism of action but less potency and a shorter duration of action
This compound’s uniqueness lies in its balanced efficacy and side effect profile, making it a preferred choice for certain medical conditions.
Properties
IUPAC Name |
methyl-di(propan-2-yl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30NO3.BrH/c1-16(2)24(5,17(3)4)14-15-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22;/h6-13,16-17,22H,14-15H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBIBBZXLMYSFF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30NO3.Br, C23H30BrNO3 | |
| Record name | PROPANTHELINE BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20958 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023519 | |
| Record name | Propantheline bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Propantheline bromide appears as white crystals or white powder. Melting point 159-161 °C. Used therapeutically as an anticholinergic. | |
| Record name | PROPANTHELINE BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20958 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
>67.3 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |
| Record name | SID855578 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | PROPANTHELINE BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20958 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
50-34-0 | |
| Record name | PROPANTHELINE BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20958 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propantheline bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propantheline bromide [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPANTHELINE BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanaminium, N-methyl-N-(1-methylethyl)-N-[2-[(9H-xanthen-9-ylcarbonyl)oxy]ethyl]-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propantheline bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propantheline bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPANTHELINE BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX9Z118X9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
318 to 322 °F (NTP, 1992) | |
| Record name | PROPANTHELINE BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20958 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Propantheline Bromide?
A1: this compound is a synthetic quaternary ammonium compound that acts as a competitive antagonist of acetylcholine at muscarinic receptors. [, , ] It primarily targets muscarinic receptors in the peripheral nervous system, particularly those found in the gastrointestinal and urinary tracts, as well as in exocrine glands. [, , ] By blocking the action of acetylcholine at these receptors, this compound reduces smooth muscle tone and decreases secretions from glands. [, , , ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C23H30BrNO3 and its molecular weight is 448.4 g/mol. [, ]
Q3: What spectroscopic techniques are used to characterize this compound?
A3: Several spectroscopic techniques are used to characterize this compound, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are employed to elucidate the structure and analyze the purity of this compound. [, , ] These techniques provide information about the number and types of protons and carbon atoms present in the molecule, as well as their connectivity and spatial arrangement. []
- Mass Spectrometry (MS): This technique is used to determine the molecular weight and identify fragment ions of this compound and its metabolites. [, , ] This information helps to confirm the identity of the compound and study its metabolic pathways.
- Ultraviolet-visible (UV-Vis) Spectrophotometry: This technique is used for quantitative analysis of this compound in pharmaceutical formulations. [, ] It relies on the absorption of ultraviolet-visible light by the compound at specific wavelengths.
Q4: How does food intake affect the bioavailability of this compound?
A4: Food significantly reduces the oral bioavailability of this compound. [] This is attributed to the drug's poor and erratic absorption, which is further hampered by the presence of food. [] The reduced bioavailability likely contributes to the variable and often suboptimal clinical response observed in patients who take this compound close to mealtimes. []
Q5: Is there a relationship between the surface tension of this compound solutions and its taste-masking ability?
A5: Yes, a unique correlation exists between the surface tension of aqueous this compound solutions and its bitter taste intensity, regardless of the type and concentration of cyclodextrins used as taste-masking agents. [] The addition of cyclodextrins, such as α-, β-, and γ-cyclodextrin, increases the surface tension of these solutions. [] This increase in surface tension correlates with a decrease in the perceived bitterness of this compound. []
Q6: Are there any known interactions between this compound and antacids?
A7: Yes, in vitro studies have shown that this compound can be adsorbed by various antacids, including aluminum hydroxide gel and magnesium trisilicate. [] This adsorption can reduce the pharmacological activity of this compound by decreasing its availability for absorption. [] In vivo studies in guinea pigs and humans confirmed this interaction, showing diminished antimuscarinic effects of this compound when co-administered with antacids. []
Q7: Does this compound have any impact on the electrical activity of the jejunum?
A8: Yes, studies in conscious humans and dogs have revealed that this compound can suppress spontaneous fluctuations in transmural potential difference (PD) across the jejunum. [] These fluctuations are thought to be associated with changes in electrogenic secretion linked to intestinal motility. [] The ability of this compound to inhibit these PD fluctuations further supports its role in influencing gastrointestinal motility.
Q8: What are the known degradation products of this compound?
A8: Common degradation products of this compound include:
- Xanthanoic acid: This is a major degradation product formed by the hydrolysis of this compound. [, ]
- Xanthone: This compound is formed through further degradation of xanthanoic acid. [, ]
- 9-Hydroxythis compound: This impurity can be present in this compound tablets and is detectable by analytical methods. []
Q9: Are there any validated analytical methods for determining this compound and its degradation products?
A9: Yes, several analytical methods have been developed and validated for the accurate quantification of this compound and its degradation products in pharmaceutical formulations. These include:
- High-Performance Liquid Chromatography (HPLC): This is a widely used technique that provides efficient separation and quantification of this compound and its degradation products. [, ] Reverse-phase HPLC methods using UV detection have been successfully employed for this purpose.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying this compound and its metabolites in biological samples. [, ] It combines the separation capabilities of gas chromatography with the detection sensitivity and specificity of mass spectrometry.
- Spectrophotometry: UV-Vis spectrophotometry is a simpler and more readily available technique that can be used for routine analysis of this compound in pharmaceutical formulations. [, ]
- Flow Injection Chemiluminescence Analysis: This technique offers high sensitivity and selectivity for determining this compound in pharmaceutical and biological samples. [] It is based on the chemiluminescence reaction between luminol and AuCl-4, which is enhanced by the presence of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



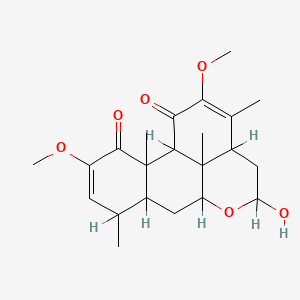
![[(11Z,13E)-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B1678178.png)
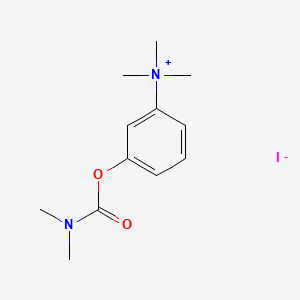
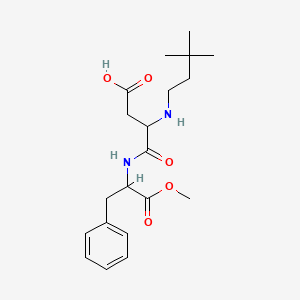


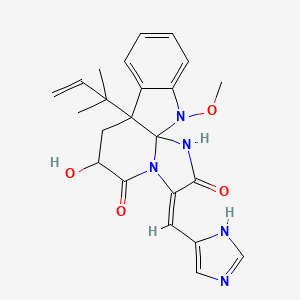
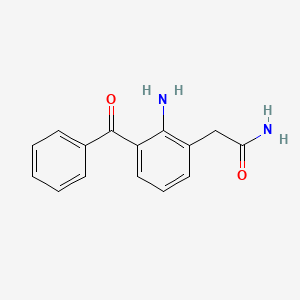
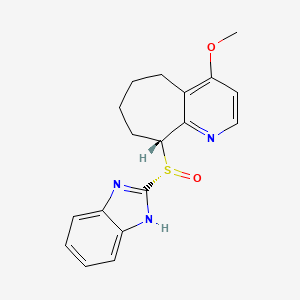
![(2S)-4-amino-2-[5-[3-[4-[3-(4-aminobutylamino)propanoylamino]butylamino]propanoylamino]pentyl-[(2S)-5-amino-2-[[2-(1H-indol-3-yl)acetyl]amino]pentanoyl]amino]-4-oxobutanoic acid](/img/structure/B1678192.png)
![(2S)-N-[5-[[(2S)-5-amino-1-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-1-oxopentan-2-yl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B1678193.png)
